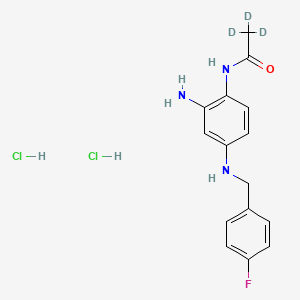

N-Acetyl Retigabine-d3 (dihydrochloride)

Description

N-Acetyl Retigabine-d3 (dihydrochloride) is a deuterated and acetylated derivative of Retigabine (ezogabine), a potassium channel opener historically used as an anticonvulsant. The compound features three deuterium atoms (d3) substituted at specific positions, likely enhancing metabolic stability and prolonging its half-life compared to non-deuterated analogs . The acetylation of the primary amine group may improve solubility or modulate bioavailability, while the dihydrochloride salt form ensures enhanced stability and solubility in aqueous formulations.

Properties

Molecular Formula |

C15H18Cl2FN3O |

|---|---|

Molecular Weight |

349.2 g/mol |

IUPAC Name |

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]-2,2,2-trideuterioacetamide;dihydrochloride |

InChI |

InChI=1S/C15H16FN3O.2ClH/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11;;/h2-8,18H,9,17H2,1H3,(H,19,20);2*1H/i1D3;; |

InChI Key |

NFEQVYZPZVEZOT-GXXYEPOPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination with Deuterated Reagents

The core structure of retigabine-d3 is synthesized via reductive amination of 2-nitro-1,4-phenylenediamine with deuterated aldehydes. In Scheme 9 of, deuterium incorporation is achieved using sodium borodeuteride (NaBD4) instead of NaBH4. For example:

- Starting material : 2-Nitro-1,4-phenylenediamine reacts with 4-fluorobenzaldehyde under Dean-Stark conditions to form an imine intermediate.

- Deuteration : The imine is reduced with NaBD4 in ethanol, introducing two deuterium atoms at the benzylic position (C-4).

- Purification : The product is isolated via acid-base extraction and recrystallization (yield: 68–72%).

Carbamoylation with Ethyl Chloroformate-d3

The amine group at position 1 is carbamoylated using ethyl chloroformate-d3 (CD3CH2OCOCl) to introduce the third deuterium atom:

- Reaction conditions : The deuterated intermediate is treated with ethyl chloroformate-d3 in dichloromethane (DCM) and triethylamine (TEA) at 0°C.

- Workup : The crude product is washed with NaHCO3 and purified via silica gel chromatography (eluent: hexane/ethyl acetate, 3:1).

N-Acetylation of Retigabine-d3

Acetylation with Deuterated Acetic Anhydride

The primary amine of retigabine-d3 is acetylated using acetic anhydride-d6 (CD3CO)2O to form the N-acetyl derivative:

Salt Formation with Hydrochloric Acid

The free base is converted to the dihydrochloride salt by treatment with HCl gas in ethanol:

- Process : N-Acetyl retigabine-d3 is dissolved in ethanol, and HCl gas is bubbled through the solution until pH < 2. The precipitate is filtered and dried under vacuum.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Purity Assessment via HPLC

- Column : C18 (150 × 4.6 mm, 3.5 µm)

- Mobile phase : Acetonitrile/0.1% formic acid (70:30 v/v)

- Retention time : 6.8 min (purity > 99.5%)

Key Challenges and Optimization

Minimizing Deuterium Loss

Scalability and Yield Improvement

- Continuous flow hydrogenation : Adopted from, this method enhances deuteration efficiency (90–95% conversion) while reducing reaction time.

Comparative Data on Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Retigabine-d3 (dihydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-Acetyl Retigabine-d3 (dihydrochloride) has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in biological studies to track metabolic pathways and interactions with biomolecules.

Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of N-Acetyl Retigabine-d3 (dihydrochloride) involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it serves as a stable isotope tracer, allowing researchers to study the pharmacokinetics and metabolic profiles of drugs. The deuterium atoms in the compound can affect the rate of metabolic reactions, providing insights into drug metabolism and stability .

Comparison with Similar Compounds

Deuterated Analogs

Deuterated compounds like N-Methyl-d3-acetamide (CAS 3669-71-4) and Ecgonine methylester-D3.HCl (CAS DEA No. 9180 CII) share key similarities with N-Acetyl Retigabine-d3:

- Deuterium Substitution : Both feature deuterium atoms to slow metabolic degradation, a strategy employed to improve drug stability .

- Salt Forms : Ecgonine methylester-D3.HCl is formulated as a hydrochloride salt, akin to the dihydrochloride form of Retigabine derivatives, ensuring compatibility with biological systems .

Dihydrochloride Salts

Compounds such as Puromycin dihydrochloride (CAS 58-58-2) and (3-Methylazetidin-3-yl)methanamine dihydrochloride (CAS 1557591-41-9) highlight the utility of dihydrochloride formulations:

- Solubility : The dihydrochloride form enhances water solubility, critical for in vitro assays and cell culture applications .

- Bioactivity : Puromycin dihydrochloride inhibits protein synthesis, whereas Retigabine derivatives target neuronal potassium channels, illustrating divergent mechanisms despite shared salt formulations .

Acetylated Derivatives

N-Acetyl cysteine (NAC) () and N-acetylglyphosate (CAS 129660-96-4) demonstrate the role of acetylation in modifying biological activity:

- N-Acetylglyphosate : A detoxified metabolite lacking herbicidal activity, highlighting how acetylation can neutralize parent compound effects .

Pharmacokinetic and Mechanistic Differences

- Metabolic Stability: Deuterated analogs like N-Acetyl Retigabine-d3 are designed to resist cytochrome P450-mediated metabolism, a feature shared with Ecgonine methylester-D3.HCl but absent in non-deuterated acetylated compounds like NAC .

- Target Specificity : Retigabine derivatives act on KCNQ potassium channels, whereas puromycin dihydrochloride and NAC operate via entirely distinct pathways (protein synthesis inhibition and redox modulation, respectively) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.